molecular formula C5H6ClIN2O B8027311 5-Amino-3-iodo-pyridin-2-ol hydrochloride

5-Amino-3-iodo-pyridin-2-ol hydrochloride

Cat. No.: B8027311
M. Wt: 272.47 g/mol
InChI Key: RLQPWQIUDDDMFJ-UHFFFAOYSA-N
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Description

5-Amino-3-iodo-pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C5H6ClIN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-iodo-pyridin-2-ol hydrochloride typically involves the iodination of 5-amino-2-hydroxypyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 3-position of the pyridine ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-iodo-pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-iodo-pyridin-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-iodo-pyridin-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxypyridine: Lacks the iodine substituent and has different reactivity and applications.

    3-Iodo-2-hydroxypyridine: Similar structure but lacks the amino group, leading to different chemical properties.

    5-Amino-3-chloro-pyridin-2-ol:

Uniqueness

5-Amino-3-iodo-pyridin-2-ol hydrochloride is unique due to the presence of both amino and iodine substituents on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-amino-3-iodo-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQPWQIUDDDMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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